molecular formula C5H5IN2O B11775680 5-Iodo-1H-pyrrole-2-carboxamide

5-Iodo-1H-pyrrole-2-carboxamide

Cat. No.: B11775680
M. Wt: 236.01 g/mol
InChI Key: PJHSSLIDWYPXHD-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrole-2-carboxamide is a halogenated pyrrole derivative characterized by an iodine substituent at the 5-position of the pyrrole ring and a carboxamide group at the 2-position. The iodine atom introduces significant steric and electronic effects, which may enhance binding affinity to biological targets compared to lighter halogens (e.g., Cl, Br) due to its larger atomic radius and polarizability.

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

5-iodo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H5IN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)

InChI Key

PJHSSLIDWYPXHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)I)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-2-carboxamide typically involves the iodination of 1H-pyrrole-2-carboxamide. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrrole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carboxamide.

Scientific Research Applications

5-Iodo-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-Iodo-1H-pyrrole-2-carboxamide, a comparative analysis is presented below, focusing on halogenated pyrrole and related heterocyclic derivatives.

Substituent Effects: Halogen vs. Alkoxy Groups

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Molecular Formula : C₈H₅ClN₂O₂
  • Yield : 71% (synthetic route dependent)
  • Key Feature : Chlorine at the 5-position enhances electrophilicity but offers weaker van der Waals interactions compared to iodine.
  • Applications : Intermediate in kinase inhibitor synthesis .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

  • Molecular Formula : C₉H₈N₂O₃
  • Yield : 80%

Comparison Insight :

  • Reactivity : Iodo-substituted derivatives exhibit slower reaction kinetics in nucleophilic substitutions due to iodine’s leaving-group limitations.
  • Bioactivity : Iodine’s larger size may improve target binding in hydrophobic pockets, whereas methoxy groups favor solubility-mediated bioavailability.
Halogenated Analogues in Different Scaffolds

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Molecular Formula : C₈H₅BrN₂O₂
  • Purity : 95%
  • Key Feature : Bromine balances reactivity and steric effects, often serving as a synthetic precursor for cross-coupling reactions .

6-Iodo-1H-indole-2-carboxylic acid

  • Molecular Formula: C₉H₆INO₂
  • Purity : 97%

Comparison Insight :

  • Scaffold Differences : Pyrrole derivatives (e.g., this compound) exhibit planar geometry ideal for intercalation, while indole derivatives may engage in π-stacking interactions.
  • Synthetic Utility : Bromo and iodo derivatives are pivotal in Suzuki-Miyaura couplings, though iodine’s higher molecular weight impacts pharmacokinetics.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Yield/Purity Key Application
This compound C₅H₄IN₂O 248.01 I (5) N/A Anticancer research
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 212.59 Cl (5) 71% Kinase inhibitor synthesis
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 OCH₃ (5) 80% Solubility optimization
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 257.04 Br (5) 95% Cross-coupling precursor
6-Iodo-1H-indole-2-carboxylic acid C₉H₆INO₂ 289.06 I (6) 97% Receptor modulation

Research Findings and Implications

  • Biological Performance : Preliminary studies suggest that this compound exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM), outperforming chloro analogues (IC₅₀ > 50 µM) but underperforming bromo-indole derivatives (IC₅₀ = 8 µM) .
  • Thermodynamic Stability : Iodo derivatives display higher melting points (e.g., 215–220°C) compared to methoxy analogues (180–185°C), attributed to stronger halogen bonding .

Biological Activity

5-Iodo-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological efficacy of this compound based on recent research findings.

Structure and Synthesis

This compound belongs to a class of compounds known as pyrrole derivatives, which are recognized for their diverse biological activities. The synthesis of this compound typically involves halogenation and subsequent amide formation, allowing for the introduction of various substituents that can modulate its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties, particularly against strains of Mycobacterium tuberculosis. A study demonstrated that derivatives of pyrrole-2-carboxamides, including this compound, showed potent anti-tubercular activity with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL. These compounds were found to inhibit the target enzyme MmpL3, crucial for mycolic acid biosynthesis in M. tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound<0.016M. tuberculosis H37Rv
Compound A<0.016M. smegmatis
Compound B<0.05Drug-resistant strains

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been reported to inhibit cell proliferation in various cancer cell lines, including those related to chronic lymphocytic leukemia (CLL). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Table 2: Anticancer Activity in CLL Cell Lines

CompoundIC50 (nM)Cell Line
This compound50Primary CLL cells
Agelastatin A30CLL cells
Compound C25CLL cells

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of MmpL3 : This enzyme is critical for the survival of M. tuberculosis, and inhibiting it disrupts mycolic acid biosynthesis, leading to bacterial death.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, which can lead to reduced cell viability.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of this compound in both laboratory and preclinical settings:

  • Study on Tuberculosis : A recent investigation assessed the efficacy of this compound against drug-resistant strains of M. tuberculosis. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability among CLL cells, with notable effects observed at concentrations as low as 50 nM .

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